molecular formula C24H20N2O4 B10934755 N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2-furamide)

N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2-furamide)

Cat. No.: B10934755
M. Wt: 400.4 g/mol
InChI Key: ZHORGKNQHZRRMV-UHFFFAOYSA-N
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Description

N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)di(2-furamide) is an organic compound characterized by the presence of two furan rings attached to a biphenyl core with dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)di(2-furamide) typically involves the reaction of 3,3’-dimethyl-4,4’-biphenyldiamine with 2-furoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)di(2-furamide) can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl core and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of halogenated biphenyls and substituted furamides.

Scientific Research Applications

N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)di(2-furamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)di(2-furamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)di(2-thiophenecarboxamide): Similar structure but with thiophene rings instead of furan rings.

    N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)bis(3-oxobutanamide): Contains oxobutanamide groups instead of furamide groups.

    Tetrasodium 3,3’-[(3,3’-dimethyl-4,4’-biphenyldiyl)di-2,1-diazenediyl]bis(5-amino-4-hydroxy-2,7-naphthalenedisulfonate): A more complex structure with additional functional groups.

Uniqueness

N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)di(2-furamide) is unique due to the presence of furan rings, which impart specific chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonylamino)-3-methylphenyl]-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C24H20N2O4/c1-15-13-17(7-9-19(15)25-23(27)21-5-3-11-29-21)18-8-10-20(16(2)14-18)26-24(28)22-6-4-12-30-22/h3-14H,1-2H3,(H,25,27)(H,26,28)

InChI Key

ZHORGKNQHZRRMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)NC(=O)C4=CC=CO4

Origin of Product

United States

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